Bis(trifluoromethyl)trisulfane

描述

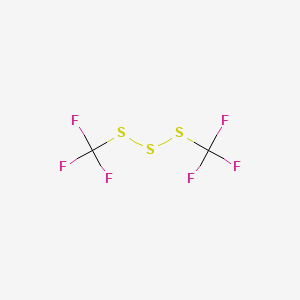

Structure

2D Structure

3D Structure

属性

CAS 编号 |

372-06-5 |

|---|---|

分子式 |

C2F6S3 |

分子量 |

234.2 g/mol |

IUPAC 名称 |

trifluoro-(trifluoromethyltrisulfanyl)methane |

InChI |

InChI=1S/C2F6S3/c3-1(4,5)9-11-10-2(6,7)8 |

InChI 键 |

BHXPRVBRPHEPLQ-UHFFFAOYSA-N |

规范 SMILES |

C(F)(F)(F)SSSC(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for Bis Trifluoromethyl Trisulfane

Direct Reaction Pathways

The direct formation of bis(trifluoromethyl)trisulfane can be achieved through several synthetic routes, primarily involving the reaction of trifluoromethyl sulfur compounds.

Reaction of Trifluoromethyldisulfane (B14629534) with Perfluoromethylsulfenyl Chlorides

One documented method for preparing this compound involves the reaction of trifluoromethyldisulfane (CF₃SSH). While the specific reaction with perfluoromethylsulfenyl chlorides is a plausible pathway, detailed research findings on this exact reaction are not extensively available in the provided search results. However, related reactions provide insight into this type of synthesis. For instance, the reaction of trifluoromethylchloro disulfide with trifluoromethylthiol has been described to yield this compound. dtic.mil

Approaches Involving Trifluoromethyl Iodide and Sulfur Reagents

A common approach to synthesizing this compound involves the use of trifluoromethyl iodide (CF₃I) and a sulfur-containing reagent. ontosight.ai Heating a mixture of trifluoromethyl iodide and sulfur at high temperatures (310°C for 36 hours) can produce the compound, although the yields are relatively low, ranging from 7 to 12%. dtic.mil

Another significant pathway is the reaction of trifluoromethylsulfenyl chloride (CF₃SCl) with hydrogen sulfide (B99878) (H₂S). dtic.mil This reaction, when carried out at room temperature, can provide acceptable yields of this compound, though it may require a lengthy reaction time of up to 30 days. dtic.mildtic.mil

Precursor Chemistry and Starting Materials

The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors.

Preparation of Trifluoromethyldisulfane (CF₃SSH)

The preparation of trifluoromethyldisulfane (CF₃SSH) is a critical step for some synthetic routes. While the search results mention its use as a reactant, specific details on its preparation are not provided.

Generation of Related Trifluoromethyl Sulfur Reagents (e.g., CF₃SCl, CF₃SSCl)

Trifluoromethylsulfenyl chloride (CF₃SCl) is a key intermediate. It can be reacted with hydrogen sulfide to form this compound. dtic.mil Another related reagent, trifluoromethylchloro disulfide (CF₃SSCl), can be obtained through the photolysis of a mixture of bis(trifluoromethyl) disulfide (CF₃SSCF₃) and sulfur dichloride (SCl₂). This disulfide can then react with trifluoromethylthiol to produce the target trisulfane (B228730). dtic.mil

Optimization of Reaction Conditions and Yields

Significant improvements in the synthesis of this compound have been achieved by optimizing reaction conditions, particularly for the reaction between trifluoromethylsulfenyl chloride and hydrogen sulfide.

A key development has been the use of a catalyst. The introduction of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the reaction of trifluoromethylsulfenyl chloride with hydrogen sulfide at -78°C dramatically improves the reaction efficiency. dtic.mildtic.mil This catalyzed reaction can produce excellent yields of this compound in under 24 hours, a substantial improvement over the 30-day uncatalyzed reaction. dtic.mildtic.mil The use of other bases like pyridine, N,N-dimethylaniline, or triethylamine (B128534) as catalysts resulted in considerably lower yields of the desired product. dtic.mildtic.mil

The reaction conditions for the catalyzed synthesis are as follows: hydrogen sulfide is bubbled into a solution of trifluoromethylsulfenyl chloride in dry methylene (B1212753) chloride at -78°C, followed by the dropwise addition of a solution of 4-dimethylaminopyridine in the same solvent. The mixture is stirred at -78°C for two hours and then at room temperature for thirty minutes. dtic.mil Analysis of the crude product from this optimized reaction indicates the presence of bis(trifluoromethyl) di-, tetra-, and pentasulfides as by-products. dtic.mil

Below is a data table summarizing the different synthetic approaches for this compound:

| Reactant 1 | Reactant 2 | Conditions | Catalyst | Yield | Reaction Time |

| Trifluoromethyl Iodide | Sulfur | 310°C | None | 7-12% | 36 hours |

| Trifluoromethylsulfenyl Chloride | Hydrogen Sulfide | Room Temperature | None | Acceptable | 30 days |

| Trifluoromethylsulfenyl Chloride | Hydrogen Sulfide | -78°C | 4-dimethylaminopyridine | Excellent | < 24 hours |

| Trifluoromethylchloro Disulfide | Trifluoromethylthiol | Not specified | Not specified | Described to yield product | Not specified |

Temperature and Solvent Effects

The temperature and choice of solvent play crucial roles in the efficient synthesis of this compound. A key synthetic route involves the reaction of trifluoromethylsulfenyl chloride with hydrogen sulfide, where temperature control is critical for both reaction rate and product yield. dtic.mil

Initially, the reaction is conducted at a very low temperature of -78 °C. dtic.mildtic.mil At this temperature, a solution of 4-dimethylaminopyridine in dry methylene chloride is added dropwise to a solution of trifluoromethylsulfenyl chloride and hydrogen sulfide, also in methylene chloride. dtic.mil The reaction mixture is stirred at -78 °C for two hours. dtic.mil Following this low-temperature phase, the mixture is allowed to warm to ambient temperature and stirred for an additional half hour. dtic.mil This temperature profile, starting at -78 °C and gradually warming, is essential for the reaction's success. The use of a catalyst allows for excellent yields in under 24 hours, a significant improvement over the 30 days required for the uncatalyzed reaction at room temperature. dtic.mildtic.mil

The solvent of choice for this reaction is freshly distilled, dry methylene chloride. dtic.mil This non-polar, aprotic solvent is suitable for dissolving the reactants and facilitating the reaction at low temperatures without participating in the reaction itself. ontosight.ai

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Reference |

| Initial Temperature | -78 °C | dtic.mildtic.mil |

| Final Temperature | Ambient | dtic.mil |

| Reaction Time | < 24 hours | dtic.mildtic.mil |

| Solvent | Methylene Chloride | dtic.mil |

| Catalyst | 4-dimethylaminopyridine | dtic.mildtic.mil |

Purification Techniques for High Purity Products

Achieving high purity this compound from the crude reaction mixture requires specific purification techniques. The primary methods employed are flash distillation followed by fractional distillation. dtic.mil

After the synthesis reaction is complete, the crude product is first subjected to flash distillation under reduced pressure. dtic.mil This initial step helps to separate the desired product from less volatile impurities and reaction by-products. Gas chromatography/mass spectrometry (GC/MS) analysis of the crude distillate often reveals the presence of other bis-(trifluoromethyl) polysulfides, such as the di-, tetra-, and pentasulfides, in addition to the target trisulfide. dtic.mil

For further purification, the material obtained from flash distillation undergoes fractional distillation. dtic.mil This more precise distillation technique separates compounds based on their boiling points. Through this method, this compound can be obtained with a purity of 94% by gas-liquid chromatography (GLC). dtic.mil The purified product has a boiling point of 100-102 °C. dtic.mil

Table 2: Purification and Product Characterization

| Parameter | Value | Reference |

| Purification Method 1 | Flash Distillation | dtic.mil |

| Purification Method 2 | Fractional Distillation | dtic.mil |

| Final Purity | 94% | dtic.mil |

| Boiling Point | 100-102 °C | dtic.mil |

| By-products | Bis-(trifluoromethyl) disulfide, Bis-(trifluoromethyl) tetrasulfide, Bis-(trifluoromethyl) pentasulfide | dtic.mil |

Structural Elucidation and Conformational Analysis

Gas-Phase Structural Determination

In the gas phase, where intermolecular forces are minimized, the intrinsic structural parameters of bis(trifluoromethyl)trisulfane can be precisely determined. Electron diffraction has been the primary experimental technique for this purpose.

Gas-phase electron diffraction (ED) studies, in conjunction with ab initio calculations (HF/3-21G*), have been instrumental in determining the conformational preference of this compound. The experimental diffraction intensities are consistent only with a trans conformation of the S-S-S chain. researchgate.net This finding is further supported by ab initio calculations, which indicate that the trans conformer is more stable than the cis conformer by 2.4 kcal/mol. researchgate.net

| Parameter | Value |

| S-S Bond Length | 2.066(6) Å |

| C-S Bond Length | 1.841(8) Å |

| C-F Bond Length | 1.334(3) Å |

| S-S-S Bond Angle | 105.7(5)° |

| C-S-S Bond Angle | 100.3(4)° |

| S-S-C-F Dihedral Angle | 56(4)° |

Table 1: Key structural parameters of this compound determined by gas-phase electron diffraction. researchgate.net

Solid-State Structural Investigations

As of the current literature, an experimental solid-state structure of this compound determined by X-ray crystallography has not been reported. However, valuable insights can be gleaned from the crystallographic data of related polysulfanes.

While a direct crystal structure of this compound is unavailable, the structures of other organosulfur compounds, including those with trifluoromethyl groups, can offer a basis for comparison. For instance, the crystal structure of bis(trifluoromethyl)disulfide (B1220189) (CF₃SSCF₃) has been determined, revealing a C-S-S-C dihedral angle of 104.4(4.0)°. acs.org This suggests a preference for a non-planar arrangement in the solid state for shorter trifluoromethylated polysulfane chains. The study of other polysulfanes generally shows a helical arrangement of sulfur atoms in the solid state, with dihedral angles typically around 90-100°.

In the absence of direct experimental data for this compound, it is anticipated that the molecule would adopt a conformation in the crystalline phase that allows for efficient packing. The strong intermolecular interactions between the fluorine atoms of the CF₃ groups and the sulfur atoms of neighboring molecules would likely play a significant role in determining the crystal lattice. It is plausible that the trans conformation observed in the gas phase would be preserved in the solid state, as it represents a low-energy conformation. However, crystal packing forces can sometimes lead to the stabilization of conformations that are less favorable in the gas phase.

Conformational Isomerism and Energy Landscapes

The presence of single bonds in the S-S-S-C chains allows for the existence of different rotational isomers, or conformers. Understanding the relative energies of these conformers is crucial for comprehending the molecule's dynamic behavior.

Theoretical calculations have been employed to map the potential energy surface of this compound. These studies confirm that the trans conformation is the global minimum on the potential energy surface. researchgate.net The energy barrier for the rotation around the S-S bonds determines the rate of interconversion between different conformers. The calculated energy difference of 2.4 kcal/mol between the trans and cis forms suggests that at room temperature, the trans conformer is overwhelmingly the most populated state. researchgate.net The energy landscape is also influenced by the rotation of the trifluoromethyl groups around the C-S bonds.

Identification of trans Conformation

The definitive geometric structure of this compound in the gas phase was determined through gas electron diffraction (GED), a powerful technique for analyzing molecular structures. This experimental work conclusively showed that the molecule predominantly adopts a trans conformation. researchgate.net In this arrangement, the two trifluoromethyl (CF₃) groups are situated on opposite sides of the plane formed by the three sulfur atoms.

The GED analysis, combined with ab initio calculations, provided precise geometric parameters for this stable conformer. The key bond lengths and angles are detailed in the table below.

| Parameter | Value |

| r(S-S) (central) | 2.068 Å |

| r(S-S) (terminal) | 2.077 Å |

| r(S-C) | 1.839 Å |

| r(C-F) | 1.334 Å |

| ∠SSC | 102.3° |

| ∠SCF | 106.8° |

| τ(CSSC) | 91.5° |

Data derived from the gas-phase structure determination of this compound.

The dihedral angle (τ) between the C-S bond and the central S-S bond of 91.5° indicates a non-planar, skewed structure typical for polysulfanes.

Relative Energies of Conformers through Theoretical Calculations

To explore the conformational space beyond the experimentally observed trans form, ab initio theoretical calculations have been performed. These studies compute the relative energies of different possible conformers, revealing their thermodynamic stabilities.

Intramolecular Interactions and Their Influence on Conformation

The strong preference for a skewed, non-planar conformation in this compound is governed by complex intramolecular interactions. A key factor is the "gauche effect," a stereoelectronic phenomenon common in molecules containing adjacent heteroatoms with lone pairs. This effect arises from hyperconjugative interactions, specifically the donation of electron density from a lone pair orbital on one sulfur atom into the antibonding (σ*) orbital of the adjacent sulfur-sulfur bond. This interaction is maximized in a gauche or skewed arrangement, contributing significantly to the stabilization of the observed conformation over a planar one.

Furthermore, the highly electronegative trifluoromethyl groups exert a powerful inductive effect, withdrawing electron density and influencing the charge distribution across the sulfur chain. While specific analyses detailing attractive S···F or repulsive F···F interactions for this molecule are not prominent in the literature, it is understood that the balance between steric repulsion of the bulky CF₃ groups and the aforementioned stabilizing electronic effects ultimately dictates the final molecular geometry. The steric hindrance between the CF₃ groups in a cis conformation would contribute to its higher energy compared to the trans form. researchgate.net

Spectroscopic Characterization Techniques and Interpretation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the characteristic bond vibrations within a molecule. youtube.com Each vibrational mode corresponds to a specific energy, and the collection of these modes creates a unique spectral fingerprint for the compound. youtube.com

Infrared spectroscopy of bis(trifluoromethyl)trisulfane reveals strong absorptions primarily associated with the vibrations of the C-F bonds. researchgate.net The trifluoromethyl (CF₃) groups dominate the spectrum due to the high electronegativity and large dipole moment changes associated with their stretching and bending motions. The assignment of these bands is based on correlations with other trifluoromethyl-containing compounds and theoretical calculations. researchgate.net The S-S stretching vibrations are typically weak in the infrared spectrum.

Table 1: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~1200 - 1100 | Strong | ν(C-F) | Asymmetric & Symmetric Stretch |

| ~750 | Strong | δ(CF₃) | Deformation/Rocking |

| ~550 - 500 | Weak | ν(S-S) | Stretch |

| ~450 | Medium | ν(C-S) | Stretch |

Note: The exact peak positions can vary slightly depending on the sample phase (gas, liquid, or solid).

Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com While C-F stretches are also visible in the Raman spectrum, the S-S (sulfur-sulfur) stretching vibrations are particularly prominent. This is because the polarizability of the S-S bonds changes significantly during vibration, making them strong Raman scatterers. This technique is therefore crucial for characterizing the trisulfane (B228730) backbone of the molecule.

Table 2: Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~1200 - 1100 | Medium | ν(C-F) | Asymmetric & Symmetric Stretch |

| ~750 | Medium | δ(CF₃) | Deformation/Rocking |

| ~550 - 500 | Strong | ν(S-S) | Stretch |

| ~450 | Medium | ν(C-S) | Stretch |

Matrix isolation is a technique where molecules are trapped in an inert, solid matrix (like argon or nitrogen) at cryogenic temperatures. nih.govpsu.edu This method prevents intermolecular interactions and allows for the study of individual molecular conformations. nih.govpsu.edu By analyzing the IR spectra of matrix-isolated this compound, researchers can distinguish between different rotational isomers (conformers) that may exist in the gas phase. nih.govresearchgate.net Comparing experimental matrix-isolation spectra with theoretical predictions from methods like density functional theory (DFT) helps to determine the most stable molecular geometry and the energy barriers between different conformers. nih.govresearchgate.net This technique has been instrumental in studying related trifluoromethyl-sulfur compounds, providing insights into their structural dynamics. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic environments of atomic nuclei, offering detailed structural information. rsc.org For this compound, ¹³C and ¹⁹F NMR are the most informative techniques.

The ¹³C NMR spectrum of this compound is characterized by the signal from the two equivalent carbon atoms of the trifluoromethyl groups. The chemical shift of this carbon is significantly influenced by the three highly electronegative fluorine atoms attached to it. rsc.orgresearchgate.net This results in a signal that is typically observed as a quartet due to spin-spin coupling with the three fluorine nuclei (¹J C-F). rsc.orgresearchgate.net The large one-bond coupling constant is a characteristic feature of the CF₃ group.

Table 3: Typical ¹³C NMR Data for a CF₃ Group Attached to Sulfur

| Parameter | Typical Value | Multiplicity |

| Chemical Shift (δ) | 125 - 135 ppm | Quartet (q) |

| ¹J(C-F) Coupling Constant | ~310 Hz | - |

Note: Values are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds. nih.govhuji.ac.il In this compound, the six fluorine atoms are chemically equivalent due to the free rotation around the C-S and S-S bonds at room temperature. nih.gov Consequently, the ¹⁹F NMR spectrum typically displays a single, sharp singlet. rsc.orgicpms.cz The chemical shift value is characteristic of a CF₃ group bonded to a sulfur atom. ucsb.edu

Table 4: ¹⁹F NMR Data for this compound

| Parameter | Observed Signal | Typical Chemical Shift (δ) |

| Chemical Shift | Singlet | -40 to -50 ppm |

Note: Chemical shifts are referenced relative to a standard, commonly CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it serves as a crucial tool for molecular weight confirmation, structural elucidation through fragmentation analysis, and verification of elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective identification and purity assessment of volatile and thermally stable compounds like this compound. A 1992 report details the synthesis of this compound and its characterization using GC-MS, highlighting the technique's relevance. nih.gov

In a typical GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic parameter under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). However, retention times can vary between different analytical setups. researchgate.net

Once the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam. uni-saarland.de This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to break apart into smaller, charged fragments. This fragmentation is highly reproducible and characteristic of a molecule's structure. whitman.edu

The resulting mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio. For this compound (C₂F₆S₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The NIST WebBook provides a reference mass spectrum for this compound, which is instrumental in its identification. nist.gov

Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound displays a distinct fragmentation pattern that allows for its unambiguous identification. The molecular weight of this compound is approximately 234 g/mol . nist.gov The major peaks in its electron ionization (EI) mass spectrum and their probable assignments are detailed below:

| m/z | Proposed Fragment |

| 234 | [C₂F₆S₃]⁺ (Molecular Ion) |

| 133 | [CF₃S₂]⁺ |

| 101 | [CF₃S]⁺ |

| 69 | [CF₃]⁺ |

| 64 | [S₂]⁺ |

| 32 | [S]⁺ |

The fragmentation process likely involves the cleavage of the S-S and C-S bonds. The presence of the trifluoromethyl cation ([CF₃]⁺) at m/z 69 is a very common feature for compounds containing a CF₃ group. The peaks at m/z 101 ([CF₃S]⁺) and m/z 133 ([CF₃S₂]⁺) arise from the cleavage of the sulfur-sulfur bonds. The molecular ion peak, while potentially present, may be of low abundance due to the energetic nature of electron impact ionization, which favors fragmentation. uni-saarland.de

By comparing the acquired mass spectrum of an unknown sample with the reference spectrum from a database like the NIST Mass Spectral Library, a confident identification of this compound can be made. nist.gov Furthermore, the presence of unexpected peaks in the chromatogram or mass spectrum can indicate the presence of impurities, thus allowing for an assessment of the compound's purity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a technique that measures the mass of an ion with very high accuracy, typically to four or five decimal places. This high precision allows for the determination of the elemental composition of a molecule. nih.gov While nominal mass spectrometry might identify a molecule as having a mass of, for example, 234, HRMS can distinguish between different elemental formulas that have the same nominal mass.

For this compound, the molecular formula is C₂F₆S₃. The exact monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹⁹F, and ³²S), is 233.906632 u. nih.gov

An HRMS instrument can measure the m/z of the molecular ion with sufficient accuracy to confirm this specific elemental composition. For instance, consider other hypothetical compounds that might have a nominal mass of 234. By comparing the experimentally measured accurate mass to the calculated exact masses of all possible elemental formulas, the correct formula can be determined.

| Compound | Molecular Formula | Nominal Mass | Monoisotopic Exact Mass |

| This compound | C₂F₆S₃ | 234 | 233.906632 |

| Example 1 | C₁₀H₁₀N₂O₅ | 234 | 234.05900 |

| Example 2 | C₁₅H₂₂O₂ | 234 | 234.16198 |

The ability of HRMS to provide a highly accurate mass measurement, often with an error of less than 5 parts per million (ppm), makes it an invaluable tool for confirming the elemental composition of newly synthesized compounds or for identifying unknown substances with a high degree of confidence. nih.gov This confirmation is a critical step in the rigorous characterization of a chemical compound like this compound.

Reactivity and Reaction Mechanisms

Sulfane Chain Reactivity

The trisulfane (B228730) core of bis(trifluoromethyl)trisulfane is the most reactive site of the molecule. The relatively weak sulfur-sulfur bonds are susceptible to cleavage under various conditions, which dictates the compound's stability and its role in chemical reactions.

Cleavage Reactions of Sulfur-Sulfur Bonds

The sulfur-sulfur bonds in the S₃ chain are the weakest linkages in the this compound molecule. The stability of polysulfanes generally decreases as the sulfur chain length increases, making the S-S bonds in the trisulfane susceptible to cleavage. scispace.com The cleavage of these bonds can be initiated by thermal energy, light, or chemical reagents.

The mode of cleavage, whether it involves the central or terminal sulfur atoms, can be influenced by factors such as the nature of the attacking reagent and the polarity of the solvent. For instance, studies on the desulfurization of organic trisulfides by phosphines have shown that the selectivity of central versus terminal sulfur atom removal is dependent on the substrate structure and solvent polarity. scispace.com While specific studies on this compound are limited, it is reasonable to infer that similar principles would apply.

Homolytic and Heterolytic Pathways

The cleavage of the sulfur-sulfur bond can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage. researchgate.netnih.gov

Homolytic Cleavage: This pathway involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons, leading to the formation of radicals. researchgate.netnih.gov This process is typically initiated by the input of energy in the form of heat or light (photolysis).

(CF₃)₂S₃ → CF₃S• + •SSCF₃ or (CF₃)₂S₃ → CF₃SS• + •SCF₃

The resulting trifluoromethylthiyl (CF₃S•) and trifluoromethyldithiyl (CF₃SS•) radicals are highly reactive species that can participate in subsequent reactions. The formation of the trifluoromethylthiyl radical (CF₃S•) has been achieved through high-vacuum flash pyrolysis of related compounds like bis(trifluoromethyl)disulfane oxide. rsc.org The generation of such radicals from this compound under thermal or photochemical conditions is a plausible pathway for its decomposition and reactivity.

Heterolytic Cleavage: In this pathway, the S-S bond breaks asymmetrically, with one sulfur atom retaining both bonding electrons to become an anion, while the other becomes a cation.

(CF₃)₂S₃ → CF₃S⁺ + ⁻SSCF₃ or (CF₃)₂S₃ → CF₃SS⁺ + ⁻SCF₃

This type of cleavage is more likely to occur in polar solvents and is often facilitated by the presence of nucleophiles or electrophiles. The highly electronegative trifluoromethyl groups can influence the stability of the resulting charged species, thereby affecting the feasibility of the heterolytic pathway. Nucleophilic attack on one of the sulfur atoms is a common mode of heterolytic cleavage in polysulfanes. nih.gov Given the greater nucleophilicity of sulfur compared to oxygen, sulfides can react with electrophiles to form sulfonium (B1226848) salts. libretexts.org It is conceivable that a strong nucleophile could attack one of the sulfur atoms in the trisulfane chain, leading to heterolytic bond cleavage.

Reactivity of Trifluoromethyl Groups

C-S Bond Cleavage Reactions

Influence of Fluorine on Reactivity

The presence of fluorine atoms significantly modulates the reactivity of the molecule. The high electronegativity of fluorine makes the trifluoromethyl group a strong electron-withdrawing group. This has several consequences:

Increased Electrophilicity of Sulfur: The electron density on the sulfur atoms is reduced, making them more susceptible to nucleophilic attack.

Stabilization of Potential Anionic Leaving Groups: The electron-withdrawing nature of the CF₃ group can stabilize a potential trifluoromethylthiolate (CF₃S⁻) or related anionic fragments that might form during heterolytic cleavage.

Influence on Radical Stability: The trifluoromethyl group can influence the stability and reactivity of any adjacent radical centers formed during homolytic cleavage.

Potential as Reagent in Organic Transformations

While specific applications of this compound as a reagent in organic synthesis are not extensively documented, its structural features suggest potential utility in several areas. Related compounds, such as bis(trifluoromethyl) disulfide, are known to be valuable reagents for introducing trifluoromethyl groups into molecules. nih.gov

Based on its reactivity profile, this compound could potentially serve as a source of trifluoromethylthiolating (CF₃S-) or trifluoromethyldithiolating (CF₃SS-) agents. For example, it could react with nucleophiles to transfer a CF₃S or CF₃SS group. The generation of the CF₃S• radical through photolysis or thermolysis suggests its potential use in radical-mediated trifluoromethylthiolation reactions of unsaturated compounds like alkenes. Such reactions are of interest for the synthesis of fluorine-containing organic molecules, which often exhibit unique chemical and biological properties. nih.govorganic-chemistry.org

Oxidation by Dioxiranes and Formation of Trisulfane Oxides (drawing parallels from related polysulfanes)

The oxidation of polysulfanes using potent oxidizing agents like dioxiranes offers a pathway to various sulfur-oxygenated species. Studies on the oxidation of analogous organic polysulfanes, such as bis(p-methoxyphenyl)trisulfane, with dimethyldioxirane (B1199080) (DMD) and methyl(trifluoromethyl)dioxirane (B1250162) (TFD) provide significant insight into the potential reactivity of this compound. acs.orgwikipedia.org

Dioxiranes are known for their ability to oxidize sulfides to sulfoxides and subsequently to sulfones. wikipedia.org In the case of a trisulfane, the oxidation can occur at the central or terminal sulfur atoms, leading to a variety of trisulfane oxides. For instance, the oxidation of bis(p-methoxyphenyl)trisulfane with one equivalent of a dioxirane (B86890) can yield the corresponding trisulfane 1-oxide and trisulfane 2-oxide. acs.org

| Oxidizing Agent | Substrate | Products | Reference |

| Dimethyldioxirane (DMD) | Bis(p-methoxyphenyl)trisulfane | Bis(p-methoxyphenyl)trisulfane 1-oxide, Bis(p-methoxyphenyl)trisulfane 2-oxide | acs.org |

| Methyl(trifluoromethyl)dioxirane (TFD) | Bis(p-methoxyphenyl)trisulfane | Bis(p-methoxyphenyl)trisulfane 1-oxide, Bis(p-methoxyphenyl)trisulfane 2-oxide | acs.org |

Given the high electrophilicity of dioxiranes, particularly the highly reactive TFD, chem-station.com it is anticipated that this compound would undergo oxidation at one or more of its sulfur atoms to form the corresponding trisulfane oxides. The strong electron-withdrawing nature of the trifluoromethyl groups in this compound would likely influence the reactivity of the sulfur chain towards oxidation.

Proposed Mechanisms for Oxide Rearrangements

The trisulfane oxides formed from the initial oxidation are often unstable and can undergo subsequent rearrangements. acs.org For example, bis(p-methoxyphenyl)trisulfane 1-oxide has been observed to be thermally labile, decomposing at room temperature. acs.org

One proposed rearrangement pathway for a trisulfane 1,2-dioxide involves a rearrangement to a trisulfane 2,2-dioxide, followed by the loss of sulfur dioxide (SO₂) to yield a disulfane. acs.org Another possibility is the decomposition of a trisulfane 2-oxide catalyzed by the SO₂ produced during the reaction. acs.org These rearrangements are influenced by factors such as temperature and the solvent used.

Drawing a parallel, the hypothetical this compound oxides would also be expected to be reactive intermediates. The presence of the highly electronegative trifluoromethyl groups might affect the stability and rearrangement pathways of these oxides. The rearrangement mechanisms could involve intramolecular processes, potentially leading to the formation of bis(trifluoromethyl) disulfide and other sulfur-oxygen species. The study of rearrangements in related systems, such as tertiary amine N-oxides, also points towards the possibility of intramolecular cyclic mechanisms. researchgate.netrsc.org

Theoretical and Computational Chemistry

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to model molecular systems from first principles, without the need for empirical parameters beyond fundamental physical constants.

The gas-phase molecular structure and conformation of bis(trifluoromethyl)trisulfane have been investigated through a combination of gas-phase electron diffraction (ED) and ab initio calculations at the Hartree-Fock level of theory with a 3-21G* basis set (HF/3-21G*). acs.orgresearchgate.netresearchgate.net

These investigations determined that the experimental electron diffraction intensities are consistent only with a trans conformation of the C-S-S-S-C backbone. acs.orgresearchgate.net This finding is in agreement with the ab initio calculations, which identify the trans conformer as the most stable equilibrium structure. acs.orgresearchgate.net The optimized geometric parameters for the trans conformer of this compound are presented below.

| Parameter | Value |

|---|---|

| S-S Bond Length | Data not available in search results |

| C-S Bond Length | Data not available in search results |

| C-F Bond Length | Data not available in search results |

| S-S-S Bond Angle | Data not available in search results |

| C-S-S Bond Angle | Data not available in search results |

| F-C-F Bond Angle | Data not available in search results |

| C-S-S-S Dihedral Angle | ~180° (trans conformation) |

Note: Specific values for bond lengths and angles were not available in the abstracts of the searched literature.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental tool for characterizing molecular structure. ksu.edu.sauni-siegen.de Computational methods are used to calculate the vibrational frequencies and their corresponding IR and Raman intensities, which aids in the assignment of experimental spectra. researchgate.netnist.govumich.edu

For this compound, the IR and Raman spectra have been experimentally recorded. acs.orgresearchgate.net A study by Gaensslen et al. reports these spectroscopic data alongside their computational investigation. acs.org However, a detailed table of the calculated fundamental vibrational frequencies and their intensities for this compound is not available in the reviewed literature. Such calculations would typically identify characteristic stretching and bending modes for the C-F, C-S, and S-S bonds.

The conformational landscape of this compound involves rotation around the S-S bonds. Computational chemistry allows for the prediction of the relative energies of different conformers (e.g., trans, cis, gauche) and the energy barriers that separate them.

Ab initio calculations (HF/3-21G*) have been performed to determine the relative stability of the conformers of this compound. acs.orgresearchgate.net The results show a clear preference for the trans conformation. The energy difference between the cis and trans conformers was calculated to be 2.4 kcal/mol, with the trans conformer being the more stable. acs.orgresearchgate.net This significant energy difference supports the experimental observation that only the trans conformer is present in the gas phase. acs.orgresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| trans | 0.0 | HF/3-21G |

| cis | 2.4 | HF/3-21G |

Molecular Orbital Theory and Electronic Structure

Molecular orbital theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is essential for understanding a molecule's reactivity and electronic properties.

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of a molecule. avogadro.ccresearchgate.netresearchgate.net Red-colored regions typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

While the methodology for calculating MEP is well-established, a specific analysis and visualization of the molecular electrostatic potential map for this compound were not found in the surveyed literature. Such a map would be expected to show significant negative potential around the highly electronegative fluorine atoms and varying potential along the sulfur chain.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its properties and reactivity. nih.govtaylorandfrancis.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. nih.govrasayanjournal.co.in

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. rasayanjournal.co.in

A detailed computational study providing specific values for these quantum descriptors for this compound could not be located in the available scientific literature.

Core-Level Binding Energies and Atomic Charges

Information regarding the experimental measurement or theoretical calculation of core-level binding energies and atomic charges for this compound is not available in the consulted scientific literature.

Reaction Pathway Modeling

The synthesis of this compound has been achieved, for instance, through the reaction of trifluoromethanethiol (B74822) (CF₃SSH) with trifluoromethylsulfenyl chloride (CF₃SCl). acs.org However, detailed computational simulations of this or other reaction mechanisms involving the formation or decomposition of this compound have not been reported in the available literature.

As there are no available simulations of reaction pathways for this compound, there is consequently no information on the characterization of the corresponding transition states, such as their geometries, energies, or vibrational frequencies.

Spectroscopic Data Simulation

The vibrational properties of this compound have been successfully modeled using computational chemistry. acs.org Ab initio calculations, specifically at the Hartree-Fock level with a 3-21G* basis set (HF/3-21G*), have been utilized to predict the molecule's infrared (IR) and Raman vibrational frequencies. acs.org

These theoretical calculations were pivotal in understanding the molecule's conformational stability. The analysis concluded that the trans conformation of this compound represents the global energy minimum. acs.org The corresponding cis conformer was calculated to be less stable by 2.4 kcal/mol. acs.org The predicted frequencies from this computational model serve as a foundational tool for the definitive assignment of vibrational modes observed in experimental spectra. acs.org Notably, the lowest frequency vibration, the CF₃ torsion (τ(CF₃)), was predicted by these calculations to occur at 54 cm⁻¹. acs.org

A robust correlation is observed between the computationally predicted vibrational spectra and the experimentally measured data obtained from gas-phase infrared and liquid-phase Raman spectroscopy. acs.org This synergy between theory and experiment allows for a confident and detailed assignment of the fundamental vibrational modes of this compound. acs.org

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental IR (Gas) | Experimental Raman (Liquid) | Calculated (HF/3-21G*) | Assignment |

|---|---|---|---|

| 1208 | 1205 | 1206 | νas(CF₃) |

| 1180 | - | 1178 | νas(CF₃) |

| 1115 | 1108 | 1111 | νs(CF₃) |

| - | 759 | 759 | δs(CF₃) |

| 570 | 570 | 571 | δas(CF₃) |

| 520 | 519 | 520 | δas(CF₃) |

| - | 489 | 490 | νs(SS) |

| 438 | 432 | 433 | νas(SS) |

| - | 321 | 320 | ν(CS) |

| 318 | - | 318 | ν(CS) |

| - | 258 | 258 | ρ(CF₃) |

| 230 | 230 | 231 | ρ(CF₃) |

| - | 110 | 110 | δ(CSS) |

| - | 82 | 81 | δ(SSS) |

| - | - | 54 | τ(CF₃) |

Source: Gaensslen et al., 1992 acs.org

Advanced Applications in Chemical Synthesis and Materials Science Academic Focus

Precursor Role in Advanced Materials Synthesis

The presence of both sulfur and fluorine in Bis(trifluoromethyl)trisulfane makes it an intriguing building block for new materials with potentially enhanced properties. Researchers are exploring its utility as a precursor for sulfur-containing polymers and nanoparticles, as well as its indirect role in the development of energy storage components.

Synthesis of Sulfur-Containing Polymers and Nanoparticles

The incorporation of sulfur into polymer backbones is known to enhance various properties, including refractive index, thermal stability, and metal ion coordination. rsc.orgwiley-vch.de While a broad range of methods exists for synthesizing sulfur-containing polymers, the use of specific precursors like this compound is being investigated for creating materials with unique characteristics. rsc.org The trifluoromethyl groups can impart desirable properties such as increased hydrophobicity and chemical resistance.

Similarly, sulfur nanoparticles are of significant interest due to their diverse applications. researchgate.netmdpi.comajchem-b.comnih.gov The synthesis of these nanoparticles often involves the precipitation of sulfur from various precursors. researchgate.netmdpi.comnih.gov Although direct synthesis of sulfur nanoparticles from this compound is not yet widely documented in publicly available research, its decomposition could theoretically provide a source of sulfur for nanoparticle formation under specific conditions. The presence of trifluoromethyl groups could also influence the surface properties and stability of the resulting nanoparticles.

Research into high-refractive-index polymers has explored the incorporation of sulfur-rich and trifluoromethyl-containing monomers. researchgate.net For example, polyimides containing bis(3-(trifluoromethyl)phenyl)thiophene moieties have been synthesized to achieve high refractive indices. researchgate.net While not directly employing this compound, this research highlights the value of combining sulfur and trifluoromethyl groups in materials design, suggesting a potential avenue for the future application of this compound.

Development of Energy Storage Components (e.g., battery technologies through related compounds)

The field of energy storage, particularly lithium-sulfur (Li-S) batteries, heavily relies on the chemistry of sulfur and its compounds. While there is no direct evidence of this compound being used as a primary component in current battery technologies, related organofluorine sulfur compounds are crucial. A key example is lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a salt widely used in electrolytes for lithium-ion and lithium-sulfur batteries. aenert.comresearchgate.netresearchgate.net

LiTFSI is valued for its high thermal stability and electrochemical performance. researchgate.net The trifluoromethyl groups in the TFSI anion contribute to its stability and influence the properties of the electrolyte, such as ionic conductivity and polysulfide solubility, which are critical parameters for the performance of Li-S batteries. researchgate.net The study of compounds like LiTFSI provides insights into how the trifluoromethyl and sulfur moieties can be leveraged in energy storage applications, suggesting a potential, albeit indirect, link to the future exploration of compounds like this compound in this area.

Chemical Reagent Development

The unique chemical structure of this compound makes it a candidate for development as a specialized reagent in organofluorine chemistry. Its potential lies in its ability to deliver trifluoromethylated moieties to other molecules, a process of significant importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org

Exploration as a Source for Trifluoromethylated Moieties

The introduction of trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups can significantly alter the physical, chemical, and biological properties of organic molecules. While various reagents exist for this purpose, the development of new and efficient sources is an ongoing area of research. The reactions of related compounds, such as bis(p-methoxyphenyl)trisulfane, have been studied to understand the reactivity of the trisulfane (B228730) linkage. nih.govacs.org These studies show that the trisulfane bond can undergo various transformations, including oxidation and reactions with nucleophiles. acs.org

In the context of this compound, the S-S bonds are key to its reactivity. Cleavage of these bonds could potentially generate trifluoromethylthio radicals (•SCF3) or related species, which could then be used to introduce the SCF3 group into organic substrates. While specific, detailed research on the direct use of this compound as a trifluoromethylating agent is not extensively documented in readily available literature, the fundamental chemistry of trisulfanes suggests this as a plausible area of investigation.

Utilization in Specialized Organofluorine Chemistry

The field of organofluorine chemistry is vast and constantly evolving, with a continuous need for new reagents with specific reactivity profiles. beilstein-journals.org The development of practical production processes for related compounds like arylsulfur pentafluorides has opened up new avenues in "super-trifluoromethyl" arene chemistry, demonstrating the impact of introducing sulfur-fluorine functional groups. beilstein-journals.org

While direct, widespread applications of this compound in specialized organofluorine chemistry are still emerging, its unique combination of a trisulfane core and trifluoromethyl groups makes it a compound of interest for exploratory synthesis. Future research may uncover specific niches where its reactivity proves advantageous for the construction of complex fluorinated molecules.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(trifluoromethyl)trisulfane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound can be synthesized via reactions involving precursors like 3,4-diethoxy-1,2,5-thiadiazole under controlled anhydrous conditions. Optimization strategies include:

- Using stoichiometric ratios of reactants to minimize side products.

- Temperature modulation (e.g., low-temperature reaction steps to stabilize intermediates).

- Purification via recrystallization or column chromatography.

- Evidence from structural studies suggests that avoiding moisture is critical to prevent decomposition .

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD with MoKα radiation (λ = 0.7107 Å) provides precise structural parameters (e.g., unit cell dimensions, bond angles). For example, the compound crystallizes in a monoclinic system with parameters:

| Parameter | Value |

|---|---|

| a | 8.975(2) Å |

| b | 8.875(1) Å |

| c | 12.781(2) Å |

| β | 94.40(2)° |

| V | 1015.05(4) ų |

- Spectroscopy : Raman and IR spectroscopy identify S–S and C–F vibrational modes. NMR (¹⁹F) detects trifluoromethyl group environments.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use inert atmosphere gloveboxes to prevent hydrolysis or oxidation.

- Employ personal protective equipment (PPE): chemical-resistant gloves, goggles, and lab coats.

- Ventilation systems must mitigate exposure to volatile byproducts.

- Document toxicity profiles and disposal methods in experimental proposals, as required by institutional biosafety committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。